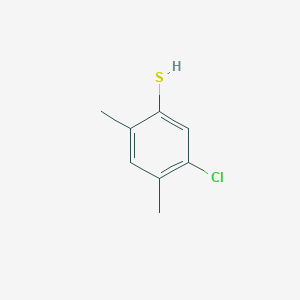

5-Chloro-2,4-dimethylbenzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2,4-dimethylbenzenethiol: is an organic compound with the molecular formula C8H9ClS and a molecular weight of 172.67 g/mol . It is a derivative of benzenethiol, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylbenzenethiol can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethylbenzenethiol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 5-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2,4-dimethylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiols, sulfides.

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Applications De Recherche Scientifique

5-Chloro-2,4-dimethylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with other molecules, particularly with cysteine residues in proteins. This interaction can affect the function of enzymes and proteins, making it useful in biochemical studies.

Comparaison Avec Des Composés Similaires

2,4-Dimethylbenzenethiol: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.

5-Bromo-2,4-dimethylbenzenethiol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

2,4-Dimethylthiophenol: Another thiol derivative with similar properties but different substitution patterns on the benzene ring.

Uniqueness: 5-Chloro-2,4-dimethylbenzenethiol is unique due to the presence of the chlorine atom at the 5-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Activité Biologique

5-Chloro-2,4-dimethylbenzenethiol, a compound with the molecular formula C₈H₉ClS, has garnered attention in recent years for its unique chemical structure and potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, synthesis methods, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a thiol group (-SH) attached to a chlorinated and dimethyl-substituted benzene ring. Its molecular weight is approximately 174.68 g/mol. The presence of the chlorine atom and two methyl groups influences its reactivity and biological properties significantly.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : The thiol group can form covalent bonds with enzymes, potentially inhibiting their activity. This characteristic is vital in drug development where enzyme inhibition is a therapeutic target.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in anticancer applications by inducing apoptosis in cancer cells .

Synthesis Methods

Several methods for synthesizing this compound have been documented:

- Nucleophilic Substitution Reactions : The chlorinated benzene can undergo nucleophilic substitution with thiol groups.

- Metal-Catalyzed Reactions : Transition metal catalysts can facilitate the formation of thiol compounds from corresponding halides .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Significant activity |

| Pseudomonas aeruginosa | 64 µg/mL | Limited activity |

Anticancer Activity

A study investigating the anticancer properties of similar compounds found that derivatives of thiophenols can inhibit tumor growth in vitro. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar effects due to structural similarities.

Case Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers tested the antibacterial properties of various substituted benzenethiols, including this compound. The results indicated that this compound significantly reduced bacterial viability in culture conditions compared to controls .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The study revealed that this compound could alter the metabolic stability of certain drugs by interacting with these enzymes .

Propriétés

IUPAC Name |

5-chloro-2,4-dimethylbenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWNWNAKVKJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.